

An In-depth Technical Guide to Boc-Tyr(2-Br-Z)-OH

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Compound of Interest

Compound Name: **Boc-Tyr(2-Br-Z)-OH**

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This document provides a comprehensive technical overview of N- α -tert-Butoxycarbonyl-O-(2-bromobenzylloxycarbonyl)-L-tyrosine, commonly abbreviated as **Boc-Tyr(2-Br-Z)-OH**. It is a critical amino acid derivative used in solid-phase peptide synthesis (SPPS) for the introduction of tyrosine residues. This guide covers its chemical structure, physicochemical properties, and detailed protocols for its synthesis and application in peptide chain elongation.

Chemical Structure and Properties

Boc-Tyr(2-Br-Z)-OH is an L-tyrosine derivative where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a 2-bromobenzylloxycarbonyl (2-Br-Z) group. The Boc group provides temporary protection and is removed at each cycle of peptide synthesis, while the 2-Br-Z group offers more robust, semi-permanent protection for the side chain, which is removed during the final cleavage step.

The key advantage of the 2-Br-Z group over simpler protecting groups like benzyl (Bzl) is its enhanced stability to the moderately acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) used for Boc group removal.^[1] This prevents premature deprotection of the tyrosine side chain, which can lead to undesired side reactions and impurities, especially during the synthesis of long peptides.^[2]

Caption: Chemical structure of **Boc-Tyr(2-Br-Z)-OH**.

The quantitative properties of **Boc-Tyr(2-Br-Z)-OH** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Formula	C ₂₂ H ₂₄ BrNO ₇	[3] [4]
Molecular Weight	494.33 g/mol	[3] [5]
CAS Number	47689-67-8	[3] [4] [5]
Appearance	White to off-white powder	
Melting Point	112-115 °C	
Optical Rotation (α 25/D)	+6.5 to +9.5 ° (c=1 in methanol)	
Purity (TLC)	≥98%	
Solubility	Clearly soluble in dimethylformamide (DMF)	
Synonyms	N-α-t-Boc-O-2-bromobenzylloxycarbonyl-L-tyrosine, Boc-Tyr(2-Br-Z)-OH	

Experimental Protocols

This section details representative experimental methodologies for the synthesis of **Boc-Tyr(2-Br-Z)-OH** and its subsequent use in Boc solid-phase peptide synthesis.

The synthesis is typically a two-step process involving the protection of the α-amino group followed by the protection of the side-chain hydroxyl group.

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) This procedure is based on the standard method for Boc protection of amino acids.[\[6\]](#)

- Dissolution: Dissolve L-tyrosine (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

- Basification: Cool the solution to 0°C and add a base such as potassium carbonate (K_2CO_3 , 3 equivalents) dissolved in water.[3]
- Boc Protection: Add a solution of di-tert-butyl dicarbonate ($(Boc)_2O$, 1 equivalent) in dioxane dropwise to the cooled reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and stir overnight.
- Work-up: Add water to the reaction mixture and wash with an organic solvent like petroleum ether to remove unreacted $(Boc)_2O$.
- Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a saturated solution of potassium bisulfate ($KHSO_4$).[3] Extract the product, Boc-Tyr-OH, into ethyl acetate (3x).
- Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH, which can be used in the next step without further purification.

Part 2: Synthesis of **Boc-Tyr(2-Br-Z)-OH** This procedure involves the acylation of the phenolic hydroxyl group.

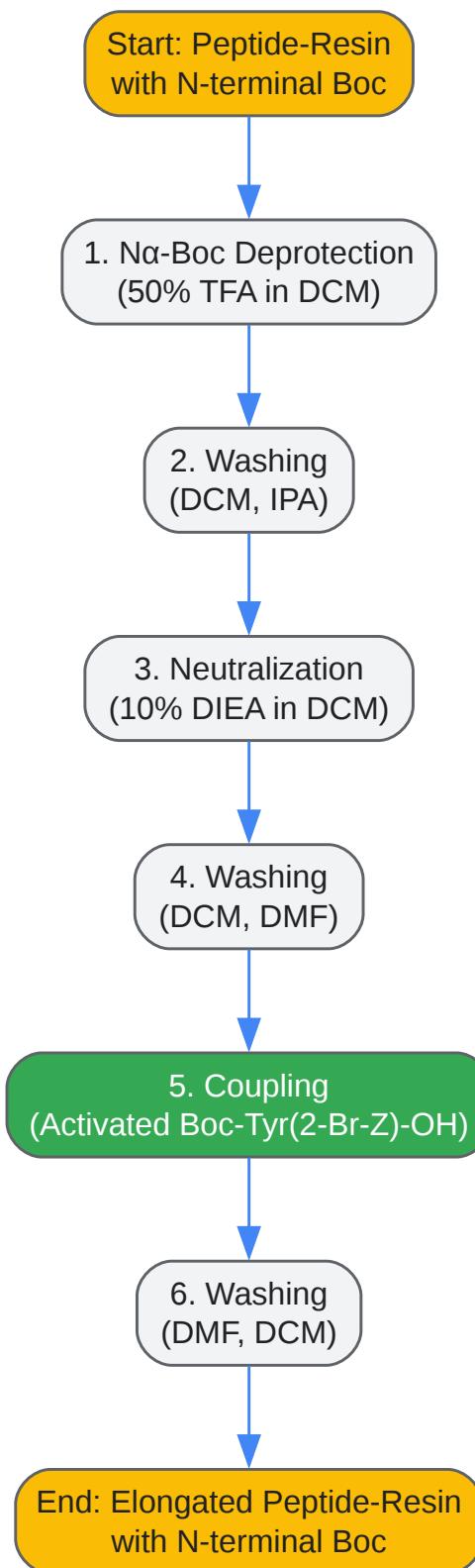
- Dissolution: Dissolve the Boc-Tyr-OH (1 equivalent) from the previous step in a suitable solvent such as dimethylformamide (DMF).
- Basification: Add a base such as sodium bicarbonate ($NaHCO_3$, 1-1.2 equivalents) to the solution to deprotonate the phenolic hydroxyl group.
- Acylation: Add 2-bromobenzyl chloroformate (1 equivalent) dropwise to the mixture.
- Reaction: Stir the reaction mixture at room temperature for several hours or overnight until the reaction is complete (monitor by TLC or HPLC).
- Work-up: Quench the reaction with water and acidify to pH 2-3 with dilute HCl.
- Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **Boc-Tyr(2-Br-Z)-OH**.

The following is a standard protocol for one cycle of Boc solid-phase peptide synthesis to couple **Boc-Tyr(2-Br-Z)-OH** to a growing peptide chain on an acid-stable resin like Phenylacetamidomethyl (PAM) resin.

- Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the solvent.
- $\text{N}\alpha$ -Boc Deprotection:
 - Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 2 minutes and drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.^{[7][8]} Drain the TFA solution.
- Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA and salts.^{[8][9]}
- Neutralization:
 - Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 2 minutes to neutralize the N-terminal ammonium trifluoroacetate salt. Drain the solution.
 - Repeat the neutralization step for another 2 minutes.^[9]
- Washing: Wash the peptide-resin with DCM (3x) followed by DMF (3x) to remove excess DIEA and prepare for the coupling step.
- Amino Acid Coupling:
 - In a separate vessel, pre-activate **Boc-Tyr(2-Br-Z)-OH** (3 equivalents relative to resin loading) by dissolving it with a coupling agent like HBTU (3 eq.) and HOBT (3 eq.) in DMF. Add DIEA (6 eq.) to begin the activation.

- Immediately add the activated amino acid solution to the neutralized peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature. Monitor coupling completion using a qualitative test (e.g., Kaiser test).
- **Washing:** Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

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Caption: Workflow for one coupling cycle in Boc-SPPS.

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the 2-Br-Z group) are removed simultaneously. This requires strong acidic conditions.

- **Resin Preparation:** Thoroughly wash the final peptide-resin with DCM and methanol and dry it under high vacuum for at least 4 hours.
- **Cleavage Cocktail:** The 2-Br-Z group is labile to strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[\[1\]](#)[\[10\]](#) A typical "high HF" cleavage cocktail is prepared.
 - Reagents: Anhydrous HF, a scavenger like p-cresol or anisole (to trap carbocations), and potentially a thiol scavenger like ethanedithiol if sensitive residues are present. A common ratio is HF:p-cresol (9:1 v/v).[\[10\]](#)
- **Cleavage Reaction:**
 - Place the dried peptide-resin in a specialized HF cleavage apparatus.
 - Cool the reaction vessel to 0°C.
 - Carefully condense the anhydrous HF into the vessel containing the resin and scavenger.
 - Stir the mixture at 0°C for 1-2 hours.
- **HF Removal:** After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.
- **Peptide Precipitation:**
 - Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavenger and other organic-soluble impurities.
 - Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
 - Filter to remove the resin beads.

- Isolation: Precipitate the crude peptide from the filtrate by adding a large volume of cold diethyl ether. Collect the peptide pellet by centrifugation.
- Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In summary, **Boc-Tyr(2-Br-Z)-OH** is a highly valuable building block for Boc-based solid-phase peptide synthesis. Its key feature, the acid-stable 2-Br-Z side-chain protecting group, minimizes side reactions during synthesis, leading to higher purity of the final peptide product. The protocols provided herein offer a robust framework for its synthesis and application.

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